molecular formula C16H10Cl2O2 B3395445 (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione CAS No. 5465-37-2

(E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione

Cat. No.: B3395445
CAS No.: 5465-37-2
M. Wt: 305.2 g/mol
InChI Key: NOWZMUNUVDBDQQ-MDZDMXLPSA-N
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Description

Contextualization within α,β-Unsaturated Diketone Chemistry

The core functional group of the title compound is the 1,4-enedione, which defines it as an α,β-unsaturated diketone. nih.gov This class of compounds is notable for its reactive nature and is a key building block in organic synthesis. researchgate.netyoutube.com The α,β-unsaturated carbonyl system, characterized by a conjugated double bond and carbonyl group, is found in many important molecules, including chalcones, which are 1,3-diphenyl-2-propen-1-ones. nih.govchemrevlett.comacs.org

The 1,4-enedione moiety's multifunctionality and versatility make it an excellent component for the synthesis of novel materials. nih.gov This structural motif is present in numerous natural and bioactive compounds, such as steroids, antibiotics, and some antitumor agents. nih.gov The reactivity of the enedione group allows for a variety of chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures.

Historical Trajectories and Current Research Trends in Diaryl Butenediones

Historically, research on diarylethylene systems has been driven by their interesting photochemical properties, including photoisomerization. researchgate.net For some molecules containing the 1,4-enedione moiety, the facile and reversible E/Z isomerization of the central double bond allows them to function as optical or fluorescent sensors. nih.gov

Research into 1,4-diaryl-2-butene-1,4-diones has established them as versatile building blocks for synthesizing various bioactive molecules. arkat-usa.org Synthetic chemists have developed several routes to access these compounds, including methods involving the alkylation and desulfonylation of β-ketosulfones. arkat-usa.orgresearchgate.net

Current research on (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione is focused on its application as a specialized precursor. It has been synthesized as an intermediate for creating 4,4′-(furan-2,5-diyl)dibenzaldehyde cross-linkers. nih.gov This involves the reduction of the enedione to a saturated 1,4-diketone, which can then undergo a Paal-Knorr cyclization to form a furan (B31954) ring. nih.govresearchgate.netnih.gov This specific research trajectory highlights a trend towards using diaryl butenediones in the development of advanced polymers.

Detailed structural analysis has been a key component of recent investigations. The crystal structure of this compound has been thoroughly characterized, providing precise data on its molecular geometry and intermolecular interactions. researchgate.netnih.gov

Crystal Data for this compound researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₀Cl₂O₂
Molecular Weight305.14
Crystal SystemTriclinic
Space GroupP1
a (Å)3.9455 (3)
b (Å)6.0809 (5)
c (Å)14.6836 (11)
α (°)82.653 (6)
β (°)88.638 (6)
γ (°)84.601 (7)
Volume (ų)347.82 (5)
Z1
Temperature (K)298

Key Structural Parameters researchgate.netnih.gov

ParameterValue
Dihedral Angle (Chlorophenyl Ring to Enedione Plane)16.61 (8)°
Enedione Moiety RMS Deviation0.003 (1) Å
Intermolecular InteractionsC—Cl⋯Cl type I
Ring Stacking Distance~3.53 Å

Scholarly Significance and Future Prospects of Investigations into this compound

The scholarly significance of this compound is primarily rooted in its role as a synthetic intermediate for advanced materials. Its use as a precursor for dibenzaldehyde cross-linkers is particularly notable. nih.gov These cross-linkers are being investigated for the isocyanate-free synthesis of polyurethanes, which represents a move towards more environmentally benign polymer chemistry. nih.gov

Future prospects for this compound and related diaryl butenediones lie in materials science. The inherent photoresponsive characteristics of the diarylethylene backbone suggest potential for the development of photoswitchable materials, molecular machines, and sensors. researchgate.netresearchgate.net The ability of the enedione group to undergo reversible E/Z isomerization is a key feature that could be exploited in the design of smart materials that respond to light. nih.gov

Furthermore, as a versatile chemical building block, it holds potential for the synthesis of various heterocyclic compounds beyond furans, which could be of interest in medicinal chemistry and materials development. The continued study of its reactivity and properties is expected to open new avenues for its application in diverse scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWZMUNUVDBDQQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-37-2
Record name NSC29003
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRANS-1,2-BIS(4-CHLOROBENZOYL)ETHYLENE
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Synthetic Methodologies and Mechanistic Pathways for E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, the primary disconnection points are the carbon-carbon bonds flanking the central double bond and the bonds connecting the carbonyl groups to the aromatic rings.

A logical retrosynthetic approach involves dissecting the molecule into two key synthons: a nucleophilic two-carbon unit and an electrophilic aroyl unit. This leads to several potential precursor molecules. One common strategy involves the disconnection of the C-C bonds adjacent to the carbonyl groups, suggesting a synthesis from a four-carbon dialdehyde (B1249045) or its equivalent and two equivalents of a 4-chlorophenyl organometallic reagent.

Alternatively, a more convergent approach involves disconnecting the central C=C double bond. This points towards a strategy involving the coupling of two 2-(4-chlorophenyl)-2-oxoethyl fragments. A further disconnection of the C-C bond alpha to the carbonyl group in these fragments suggests 4-chloroacetophenone as a readily available starting material.

Table 1: Key Precursors for the Synthesis of this compound

Precursor MoleculeRationale
4-chloroacetophenoneA common and commercially available starting material that can be elaborated to form the but-2-ene-1,4-dione core.
4-chlorobenzaldehyde (B46862)Can be used in condensation reactions to build the enedione backbone.
Fumaroyl chlorideProvides the central four-carbon dienone unit for reaction with an appropriate organometallic reagent.
1,4-bis(4-chlorophenyl)butane-1,4-dioneCan be dehydrogenated to introduce the central double bond. researchgate.net

Classical and Contemporary Synthetic Routes to the But-2-ene-1,4-dione Core

Several synthetic methodologies have been developed for the construction of the but-2-ene-1,4-dione core structure. These range from classical condensation reactions to modern metal-catalyzed cross-coupling strategies.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. wikipedia.orgnih.govresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org For the synthesis of this compound, a modified Claisen-Schmidt approach can be envisioned.

One potential route involves the self-condensation of 4-chloroacetophenone under specific conditions. However, a more controlled approach would involve the reaction of a pre-formed enolate of 4-chloroacetophenone with a suitable two-carbon electrophile. A more direct, albeit challenging, approach would be the condensation of two equivalents of 4-chlorobenzaldehyde with a two-carbon nucleophilic synthon. The success of this method often depends on carefully controlling the reaction conditions to favor the desired product and minimize side reactions. A facile, solvent-free Claisen-Schmidt reaction using sodium hydroxide (B78521) as a catalyst has been reported for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, which could be adapted for the target molecule. nih.gov

Oxidative Coupling Reactions

Oxidative coupling reactions provide a direct method for the formation of the central C=C bond from two precursor molecules. This can be achieved by the coupling of enolates or other suitable nucleophiles. For instance, the oxidative coupling of the enolate derived from 4-chloroacetophenone could potentially yield the desired 1,4-dione.

A merged conjugate addition/oxidative coupling sequence has been developed for preparing structurally diverse pyrroles, which involves the oxidative coupling of unsymmetrical silyl (B83357) bis-enol ether intermediates. nih.gov This strategy could be adapted for the synthesis of the target enedione. Another approach involves the palladium-catalyzed oxidative cross-coupling of two allenes, which leads to the formation of a new C(sp2)–C(sp2) bond. nih.gov While not directly applicable to the target molecule, the underlying principle of oxidative C-C bond formation is relevant.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.orgnih.govmdpi.com A plausible strategy for the synthesis of this compound involves the coupling of a vinyl-diorganometallic reagent with two equivalents of 4-chlorobenzoyl chloride. For example, a Suzuki or Stille coupling could be employed.

The Suzuki reaction, which couples an organohalide with an organoboron compound, is a versatile method. nih.gov A potential route would involve the reaction of (E)-1,2-bis(boronic acid pinacol (B44631) ester)ethene with 4-chlorobenzoyl chloride in the presence of a palladium catalyst. The key to success in these reactions is the in situ generation of the active Pd(0) catalyst. rsc.org Ligand selection is also crucial for controlling the regioselectivity and efficiency of the coupling reaction. mit.edu

Phosphonium (B103445) Ylide Methodologies for Enedione Synthesis

Phosphonium ylides are key reagents in the Wittig reaction, which is a widely used method for the synthesis of alkenes from carbonyl compounds. wikipedia.orgfiveable.melibretexts.org This methodology can be adapted for the synthesis of enediones.

A potential route involves the reaction of a bis-ylide with an appropriate electrophile. For example, the reaction of a phosphonium ylide derived from 2-chloro-1-(4-chlorophenyl)ethan-1-one with an acylating agent could be a viable strategy. Alternatively, a double Wittig reaction between a bis(phosphonium) salt and two equivalents of 4-chlorobenzaldehyde could be employed. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgresearchgate.net

Stereoselective Synthesis of the (E)-Isomer

The synthesis of the (E)-isomer of 1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione is crucial as the geometric configuration of the double bond can significantly influence the compound's properties and reactivity. Several strategies can be employed to achieve high stereoselectivity.

Many of the synthetic methods described above can be tuned to favor the formation of the (E)-isomer. For example, in the Wittig reaction, the use of non-stabilized ylides generally leads to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org Therefore, by choosing an appropriate phosphonium ylide, the synthesis can be directed towards the desired (E)-isomer.

Another approach is the stereoselective reduction of a corresponding alkyne precursor. The reduction of 1,4-bis(4-chlorophenyl)but-2-yne-1,4-dione using a dissolving metal reduction (e.g., sodium in liquid ammonia) would be expected to yield the (E)-enedione.

Furthermore, palladium-catalyzed reactions often exhibit high stereoselectivity. nih.gov For instance, the Heck reaction, which involves the coupling of an alkene with an organic halide, typically proceeds with syn-addition of the palladium species to the alkene, followed by syn-elimination of the palladium hydride, leading to a stereodefined product. nih.gov A one-pot cascade reaction for the synthesis of (E,E)-1,4-diaryl-1,3-butadienes has been developed, which could potentially be adapted for the synthesis of the target (E)-enedione. nih.gov

Table 2: Comparison of Synthetic Routes for this compound

Synthetic RouteAdvantagesDisadvantagesStereoselectivity Control
Claisen-Schmidt CondensationUtilizes readily available starting materials; can be performed under relatively simple conditions.Can lead to a mixture of products; may require careful optimization.Generally favors the more stable (E)-isomer.
Oxidative CouplingDirect formation of the C=C bond.May require specific and sensitive reagents; can have issues with regioselectivity.Can be controlled by the choice of oxidant and reaction conditions.
Palladium-Catalyzed Cross-CouplingHigh efficiency and functional group tolerance.Catalysts can be expensive; may require anhydrous conditions.Often provides high stereoselectivity, favoring the (E)-isomer.
Phosphonium Ylide MethodologiesVersatile and well-established method for alkene synthesis.Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.Can be controlled by the choice of ylide (stabilized vs. non-stabilized).

Control of Olefin Geometry in Butenedione Formation

Achieving the correct olefin geometry is a critical aspect of synthesizing this compound. The "E" designation signifies a trans configuration across the carbon-carbon double bond of the butenedione core. This stereochemistry is often thermodynamically favored due to reduced steric hindrance between the bulky substituent groups.

In synthetic strategies like the one involving β-ketosulfones, the formation of the (E)-isomer is predominant. arkat-usa.org Another approach to control olefin geometry in broader contexts, such as ring-closing metathesis, involves the use of a removable silyl group. nih.govnih.gov The steric bulk of the silyl group can direct the reaction to favor the formation of an E-alkene. nih.gov While not directly applied to the title compound in the cited literature, this principle of using sterically demanding groups to influence the stereochemical outcome is a fundamental concept in organic synthesis.

The molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione confirms its trans configuration. researchgate.netnih.gov X-ray crystallography studies reveal a near-planar 1,4-trans enedione moiety. nih.gov The dihedral angle between the chlorophenyl ring and the enedione group is approximately 16.61 degrees. researchgate.netnih.gov

Wavelength-Regulated Stereodivergent Synthesis

Recent advancements in photochemistry have introduced novel methods for controlling stereochemistry. Wavelength-regulated stereodivergent synthesis allows for the selective formation of either (Z)- or (E)-isomers from the same starting materials by simply changing the wavelength of light used for irradiation. researchgate.net A study demonstrated the use of an organic dye, methylene (B1212753) blue, as a catalyst in the stereodivergent synthesis of (Z)- and (E)-1,4-enediones from stabilized phosphorous ylides. researchgate.net This method offers a high degree of control over the final product's geometry and is tolerant of a broad range of substrates and functional groups. researchgate.net While this specific methodology has not been explicitly reported for this compound, it represents a cutting-edge approach to the synthesis of 1,4-enediones with precise stereochemical control.

Green Chemistry Principles in Synthetic Route Development

The development of environmentally benign synthetic methods is a central focus of modern chemistry. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. at.uaoatext.com Reactions conducted under microwave irradiation are often faster, cleaner, and more energy-efficient than those performed using conventional heating methods. oatext.com

Solvent-free, or solid-phase, reactions further enhance the green credentials of a synthetic protocol by eliminating the need for potentially harmful and difficult-to-dispose-of solvents. An effective one-pot synthesis of bis(dihydropyrimidinone)benzenes has been demonstrated using microwave irradiation under solvent-free conditions, highlighting the potential of this approach. nih.gov The combination of microwave heating and solvent-free conditions offers significant advantages, including excellent product yields and simple work-up procedures. nih.gov Such protocols are highly desirable for the synthesis of compounds like this compound to create more sustainable manufacturing processes.

Reaction ConditionsTimeYieldReference
DBU in 1,4-dioxane, 40°C (Thermal)2 h45-60% nih.gov
DBU in 1,4-dioxane, 40°C (Microwave)3 min52-68% nih.gov
TMSCl, Solvent-Free (Microwave)Not SpecifiedExcellent nih.gov

Ultrasonic-Aided Synthetic Approaches

Ultrasound has become an increasingly utilized tool in organic synthesis as a green and efficient approach. ekb.egnih.gov The application of ultrasonic irradiation can lead to milder reaction conditions, significantly shorter reaction times, and higher yields compared to traditional methods. nih.gov This technique, known as sonochemistry, promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures.

The synthesis of various heterocyclic compounds, such as 1,5-benzodiazepines and 1,4-dihydropyridines, has been successfully achieved using ultrasound assistance, often in environmentally friendly solvents like water or even under solvent-free conditions. nih.govresearchgate.net For instance, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in good to excellent yields (75–89%) in a much shorter time frame (40–80 minutes) compared to conventional methods (60-75% yield in 16-26 hours). mdpi.com The application of ultrasonic methods to the synthesis of this compound could offer a more sustainable and efficient production route.

MethodTimeYieldReference
Conventional16-26 h60-75% mdpi.com
Ultrasound-Assisted40-80 min75-89% mdpi.com

Elucidation of Reaction Mechanisms during Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and controlling product outcomes. The synthesis of 1,4-dioxanes from the dehydrative cyclization of vicinal diols in ionic liquids provides an example of how mechanistic studies can reveal the role of the catalyst. In this case, the ionic liquid's cation and anion act as a hydrogen-bond donor and acceptor, respectively. rsc.org This synergistic action activates the C-O and O-H bonds of the diol, facilitating the cyclization reaction. rsc.org

For the synthesis of (E)-1,4-diaryl-2-butene-1,4-diones via the sodium sulfinate mediated reaction of α-halo ketones, sodium 4-toluenesulfinate plays a critical role in enabling the construction of the enedione with complete E selectivity. dntb.gov.ua A detailed mechanistic investigation would likely involve identifying key intermediates and transition states to fully understand how the stereochemistry is controlled and how the carbon-carbon double bond is formed.

Advanced Structural Elucidation and Conformational Analysis of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Solution-State Conformational Analysis

Dynamic Nuclear Magnetic Resonance Spectroscopy for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as the rotation around single bonds. This method involves monitoring the changes in a molecule's NMR spectrum as a function of temperature. At low temperatures, where the rate of rotation is slow on the NMR timescale, distinct signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal. By analyzing the shape of these signals at different temperatures, the activation energy for the rotational barrier can be calculated.

A thorough search of scientific databases and literature archives indicates that no DNMR studies have been published for (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione. Consequently, there is no experimental data available on the rotational barriers of the C(aryl)-C(carbonyl) bonds in this molecule. Such a study would be valuable in understanding the degree of steric hindrance and electronic effects that govern the conformational flexibility of the 4-chlorophenyl groups.

Spectroscopic Characterization and Electronic Structure Elucidation of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione is expected to exhibit distinct signals corresponding to the aromatic and olefinic protons. Due to the molecule's symmetry, the two 4-chlorophenyl groups are chemically equivalent, as are the two olefinic protons.

The aromatic protons on the 4-chlorophenyl rings would typically appear as two sets of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group are expected to be more deshielded (appear at a higher chemical shift) than the protons meta to the carbonyl group due to the electron-withdrawing nature of the carbonyl.

The olefinic protons of the but-2-ene-1,4-dione backbone are also chemically equivalent and are expected to appear as a singlet. The (E)-configuration of the double bond influences the chemical shift of these protons.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons are typically found at the most downfield chemical shifts. The olefinic carbons would appear in the characteristic region for sp² hybridized carbons. The aromatic carbons of the 4-chlorophenyl rings would give rise to four distinct signals due to the symmetry of the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~190-200
Olefinic (C=C-H)~7.0-7.5 (singlet)~130-140
Aromatic (C-ortho to C=O)~7.8-8.0 (doublet)~130-135
Aromatic (C-meta to C=O)~7.4-7.6 (doublet)~128-130
Aromatic (C-ipso to C=O)-~135-140
Aromatic (C-para to C=O, with Cl)-~138-142

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.

Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, cross-peaks would be expected between the ortho and meta protons on the aromatic rings, confirming their adjacent positions. No cross-peaks would be observed for the olefinic protons as they are equivalent and appear as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals. For example, the olefinic proton signal would show a correlation to the olefinic carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the ipso- and chloro-substituted aromatic carbons. Key expected HMBC correlations would include:

The olefinic protons showing a correlation to the carbonyl carbons.

The aromatic protons ortho to the carbonyl group showing a correlation to the carbonyl carbon.

The aromatic protons showing correlations to other carbons within the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibration Studies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups. For α,β-unsaturated ketones, this band typically appears in the region of 1650-1700 cm⁻¹. The conjugation of the carbonyl group with the carbon-carbon double bond and the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. This is due to the delocalization of π-electrons, which slightly weakens the C=O bond.

In the Raman spectrum, the C=O stretch is also expected to be a strong and sharp band.

The C=C stretching vibration of the central double bond in the but-2-ene-1,4-dione moiety is expected to appear in the region of 1600-1650 cm⁻¹ in both the IR and Raman spectra. The intensity of this band can vary.

The (E)-configuration of the double bond can be supported by the presence of certain vibrational modes. For instance, the out-of-plane C-H bending vibration for a trans-disubstituted alkene typically appears as a strong band in the IR spectrum around 960-980 cm⁻¹. The presence of a strong band in this region would be indicative of the (E)-geometry.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1650-1700
Alkene (C=C)Stretching1600-1650
Aromatic (C=C)Stretching~1450-1600
C-H (Aromatic)Stretching~3000-3100
C-H (Olefinic)Stretching~3000-3100
C-H (Olefinic, trans)Out-of-plane Bending~960-980
C-ClStretching~1000-1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The this compound molecule contains an extended conjugated system, which includes the two 4-chlorophenyl rings, the two carbonyl groups, and the central carbon-carbon double bond. This extensive conjugation is expected to result in strong absorption in the UV region.

The primary electronic transition observed is likely to be a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Due to the extended conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at a longer wavelength (a bathochromic or red shift) compared to less conjugated systems. The maximum absorption wavelength (λmax) for this transition is expected to be in the range of 250-350 nm.

A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, may also be observed. These transitions are typically of lower intensity and can sometimes be obscured by the stronger π → π* absorption band.

Characterization of π-π Transitions in the Conjugated System*

The electronic absorption spectrum of this compound is defined by its extensive conjugated system. This system includes two 4-chlorophenyl rings, two carbonyl groups, and a central carbon-carbon double bond, which collectively form a chromophore that absorbs light in the ultraviolet-visible region.

The principal absorption band observed for this compound corresponds to a π-π* electronic transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In molecules with extended conjugation, such as this enedione derivative, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. The presence of the electron-withdrawing chloro substituents on the phenyl rings can further modulate the energy of these molecular orbitals and, consequently, the absorption maximum (λ_max).

Solvatochromic Investigations

Solvatochromism describes the shift in the position of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the change in dipole moment between the ground and excited states of the molecule. For compounds like this compound, which possess a structure akin to chalcones, the π-π* transition often has a significant intramolecular charge transfer (ICT) character.

Upon absorption of light, there is a redistribution of electron density, leading to an excited state that is typically more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength. This is known as a bathochromic or red shift.

Studies on structurally similar chalcone (B49325) and dibenzylidene cyclohexanone derivatives consistently show such positive solvatochromism, where a bathochromic shift is observed with increasing solvent polarity. Therefore, it is anticipated that this compound will exhibit a similar trend, as illustrated in the hypothetical data below.

Table 1: Expected Solvatochromic Effect on the π-π* Transition of this compound
SolventPolarity Index (ET(30))Expected λmax (nm)
n-Hexane31.0315
Toluene33.9320
Chloroform39.1328
Acetonitrile45.6335
Ethanol51.9340

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and in elucidating its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₆H₁₀Cl₂O₂.

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion [M]⁺•. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak will be accompanied by an [M+2]⁺• peak and an [M+4]⁺• peak, with relative intensities in an approximate ratio of 9:6:1. This distinctive pattern is a key signature for confirming the presence of two chlorine atoms.

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₆H₁₀Cl₂O₂
IonTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Difference (ppm)
[C₁₆H₁₀³⁵Cl₂O₂]⁺•303.99948303.99918-1.0
[C₁₆H₁₀³⁵Cl³⁷ClO₂]⁺•305.99653305.99623-1.0
[C₁₆H₁₀³⁷Cl₂O₂]⁺•307.99358307.99328-1.0

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product, or daughter, ions. The analysis of these fragments provides detailed structural information.

Studies on the analogous compound, trans-1,4-diphenyl-2-butene-1,4-dione, have shown that fragmentation occurs through both simple cleavage and rearrangement pathways. The most characteristic fragmentation in ketones is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. For the title compound, this would lead to the formation of the 4-chlorobenzoyl cation, which is expected to be a major peak in the spectrum. Further fragmentation can occur through the loss of small neutral molecules.

Based on the fragmentation of its non-chlorinated analog, the following pathway can be predicted:

Precursor Ion Selection: The molecular ion [C₁₆H₁₀Cl₂O₂]⁺• at m/z ≈ 304 is selected.

α-Cleavage: The primary fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butene chain. This results in the formation of a stable acylium ion, the 4-chlorobenzoyl cation.

Further Fragmentation: The 4-chlorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation.

Table 3: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment IonProposed StructureNeutral Loss
304 (C₁₆H₁₀³⁵Cl₂O₂)139 (C₇H₄³⁵ClO)4-chlorobenzoyl cationC₉H₆ClO
139 (C₇H₄³⁵ClO)111 (C₆H₄³⁵Cl)4-chlorophenyl cationCO

Computational Chemistry and Theoretical Modeling of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a compound.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, a DFT-based geometry optimization would provide a theoretical three-dimensional structure. The accuracy of such a calculation is benchmarked against experimental data, typically obtained from X-ray crystallography. Experimental studies have shown that the molecule consists of two p-chlorophenyl rings connected to a nearly planar 1,4-trans enedione moiety [—C(=O)—CH=CH—(C=O)—]. researchgate.netnih.gov The molecule possesses a center of inversion. researchgate.netnih.gov

A successful DFT calculation would accurately reproduce key geometric parameters, such as the slight twist of the carbonyl group relative to the chlorophenyl plane and the dihedral angle between the phenyl rings and the central enedione group. researchgate.net Experimental findings report this dihedral angle to be approximately 16.61°. researchgate.netnih.gov

Table 1: Selected Experimental Geometric Parameters for this compound from X-ray Crystallography

Parameter Value Reference
Molecular Formula C₁₆H₁₀Cl₂O₂ researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Dihedral Angle (Chlorophenyl ring to enedione plane) 16.61 (8)° researchgate.netnih.gov

This interactive table summarizes key experimental geometric data that serves as a validation target for DFT geometry optimization calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that a molecule is more polarizable and more readily reactive. nih.gov

In this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the π-systems of the enedione and the chlorophenyl rings. The LUMO would be anticipated to be located over the electron-deficient parts, particularly the carbonyl carbons and the C=C double bond of the enedione bridge, which act as electrophilic centers. Analysis of the HOMO-LUMO distribution provides valuable information on how the molecule will interact with other reagents.

An Electrostatic Potential Surface (ESP), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-neutral potential.

For this compound, an ESP map would show concentrated negative potential (red) around the highly electronegative oxygen atoms of the carbonyl groups. erciyes.edu.tr These areas are the primary sites for interaction with electrophiles or hydrogen-bond donors. erciyes.edu.tr Positive potential (blue) would be expected around the hydrogen atoms, particularly the vinyl hydrogens of the butene chain. The aromatic rings would present a complex surface with negative potential above and below the plane of the ring (due to the π-electron cloud) and positive potential around the periphery (due to the ring hydrogens). This analysis helps to predict intermolecular interactions and the regioselectivity of chemical reactions. mdpi.com

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm or interpret experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These calculated values are then compared to experimental spectra. A strong correlation between the calculated and observed shifts serves to validate the computed molecular geometry and aids in the unambiguous assignment of spectral peaks.

Experimental NMR data for this compound has been reported. nih.gov Any computational model would aim to reproduce these values.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Type Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz) Reference
¹H Aromatic 7.51 d, J = 8.6 nih.gov
¹H Vinyl 7.97 s nih.gov
¹H Aromatic 8.00 d, J = 8.6 nih.gov
¹³C Aromatic 129.48 - nih.gov
¹³C Aromatic 130.40 - nih.gov
¹³C Aromatic 135.06 - nih.gov
¹³C Vinyl 135.31 - nih.gov
¹³C Aromatic 140.77 - nih.gov

This interactive table presents the experimentally determined NMR chemical shifts in CDCl₃. Computational methods would be employed to calculate these shifts theoretically for comparison and validation.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can generate a theoretical vibrational spectrum. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, a simulated IR spectrum would be expected to show characteristic absorption bands corresponding to:

C=O stretching: A strong absorption band, typically in the region of 1650-1700 cm⁻¹, arising from the two carbonyl groups.

C=C stretching: An absorption from the central alkene double bond, usually found around 1600-1650 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

C-H stretching: Bands corresponding to aromatic and vinylic C-H bonds, usually appearing above 3000 cm⁻¹.

These simulated spectra are crucial for assigning the bands observed in experimental IR or Raman spectra, especially in complex molecules where bands may overlap.

Theoretical UV-Vis Absorption Maxima

Theoretical investigations into the ultraviolet-visible (UV-Vis) absorption maxima for this compound using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) have not been specifically reported in the surveyed scientific literature. Such computational studies are valuable for predicting the electronic transitions within a molecule. researchgate.netmdpi.com For a conjugated system like the one present in this enedione, which contains both π-bonds and non-bonding electrons on the oxygen atoms, the primary electronic transitions expected would be of π→π* and n→π* character. masterorganicchemistry.com TD-DFT calculations are a common approach to reliably predict the maximum absorption wavelengths (λmax) corresponding to these transitions. nih.govnih.gov However, specific calculated values for this compound are not available in the referenced materials.

Molecular Dynamics Simulations for Conformational Samplingarkat-usa.org

A detailed conformational sampling of this compound through molecular dynamics (MD) simulations does not appear to be documented in the available literature. MD simulations provide insight into the dynamic behavior and accessible conformations of a molecule in different environments. nih.govnih.gov While the solid-state conformation has been elucidated via X-ray crystallography, MD simulations could offer a deeper understanding of its flexibility, including the rotational freedom of the p-chlorophenyl rings relative to the central but-2-ene-1,4-dione core in solution or amorphous states.

Computational Elucidation of Reaction Mechanismsbeilstein-journals.org

Computational studies dedicated to elucidating the mechanisms of reactions involving this compound are not extensively covered in the reviewed literature. The compound is noted as a precursor for the synthesis of 4,4′-(furan-2,5-diyl)dibenzaldehyde, which involves a reduction of the enedione to a saturated 1,4-diketone, followed by a Paal-Knorr cyclization. nih.gov However, computational analysis of the transition states and energy profiles for reactions of the title enedione itself is not specified.

Transition State Characterization

The characterization of transition state structures for reactions involving this compound has not been reported. Transition state analysis is a fundamental computational tool used to identify the highest energy point along a reaction coordinate, which is defined as a first-order saddle point with a single imaginary frequency. youtube.comnih.gov Such calculations are crucial for understanding reaction kinetics and selectivity.

Reaction Energy Profile Analysis

A reaction energy profile analysis for this compound has not been computationally modeled in the available research. This type of analysis involves mapping the potential energy of the system as it evolves from reactants to products, providing critical information about the activation energies and the thermodynamic stability of intermediates and products. masterorganicchemistry.com

Studies on Noncovalent Interactions in the Solid Statenih.gov

The solid-state structure of this compound has been resolved by X-ray crystallography, providing significant insight into the noncovalent interactions that govern its crystal packing. researchgate.net The molecule itself is composed of two p-chlorophenyl rings attached to a nearly planar 1,4-trans enedione core. nih.govresearchgate.net The crystal packing is stabilized by a combination of halogen interactions and π-π stacking.

In the crystal, molecules of this compound exhibit C—Cl⋯Cl type I interactions. nih.govresearchgate.net Additionally, van der Waals forces contribute to the packing, which features significant face-to-face ring stacking. nih.govresearchgate.net The chlorophenyl rings of adjacent molecules are stacked along the crystallographic a-axis. nih.gov This arrangement demonstrates the importance of both halogen bonding and π-π stacking in the supramolecular assembly of this compound. The dihedral angle between the chlorophenyl ring and the central enedione plane is reported as 16.61 (8)°. nih.govresearchgate.net

Table 1: Crystallographic and Noncovalent Interaction Data for this compound

ParameterValueSource
Molecular FormulaC₁₆H₁₀Cl₂O₂ researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
Dihedral Angle (Ring-Enedione)16.61 (8)° nih.govresearchgate.net
Interplanar Separation (π-π stacking)3.528 Å nih.gov
Centroid-to-Centroid Distance3.946 (1) Å nih.gov
Primary Noncovalent InteractionsC—Cl⋯Cl (Type I), π-π stacking nih.govresearchgate.net

Mechanistic Biological Studies of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione in Vitro Perspectives

Investigation of Molecular Targets and Binding Mechanisms (In Vitro)

Detailed experimental data from in vitro studies on the specific molecular targets and binding mechanisms of (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione are not available in the reviewed scientific literature.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

There are currently no specific published in vitro studies detailing the inhibitory or activation effects of this compound on specific enzymes. Consequently, its mechanisms of enzyme interaction, whether through competitive, non-competitive, or other modes of inhibition or activation, remain uncharacterized.

Receptor Binding and Ligand-Protein Interactions (In Vitro)

Specific in vitro receptor binding assays to determine the affinity and selectivity of this compound for particular biological receptors have not been reported in the available literature. Research characterizing the ligand-protein interactions at a molecular level, such as identifying key amino acid residues involved in binding, is also not available.

Molecular Docking Studies of Compound-Target Interactions

A review of scientific databases indicates that specific molecular docking (in silico) studies predicting the binding modes and affinities of this compound with potential protein targets have not been published. Such computational studies are essential for hypothesizing potential biological targets and guiding further experimental investigation.

Cellular Pathway Modulation (In Vitro Cellular Assays)

Information regarding the effects of this compound on cellular pathways, as determined by in vitro cellular assays, is not present in the current body of scientific literature.

Apoptosis Induction Pathways (In Vitro)

There are no available in vitro studies that have investigated the potential of this compound to induce apoptosis (programmed cell death) in cell lines. Therefore, its effects on key apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and the activation of associated proteins like caspases, have not been determined.

Cell Cycle Arrest Mechanisms (In Vitro)

No published research from in vitro cellular assays has examined the ability of this compound to cause cell cycle arrest. The potential for this compound to halt cell proliferation at specific checkpoints (e.g., G1/S or G2/M) and its influence on the expression or activity of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), remains unknown.

As no specific experimental biological data for this compound was found, data tables could not be generated.

Modulation of Signal Transduction Cascades (In Vitro)

No studies detailing the in vitro effects of this compound on specific signal transduction pathways were found.

Mechanistic Insights into Anti-inflammatory Actions (In Vitro)

There is no available research that provides mechanistic insights into the in vitro anti-inflammatory actions of this compound.

Antioxidant Mechanisms (In Vitro)

No in vitro studies investigating the potential antioxidant mechanisms of this compound could be located.

Antimicrobial Action Mechanisms (In Vitro)

Specific research on the in vitro antimicrobial action mechanisms of this compound is not present in the available literature.

Structure Activity Relationship Sar Studies and Analog Derivatization of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Systematic Chemical Modification of Aromatic Substituents

The nature and position of substituents on the two phenyl rings are primary determinants of the molecule's biological activity. These modifications can profoundly alter the compound's electronic distribution, steric profile, and lipophilicity, thereby affecting its interaction with biological targets.

The modification of these substituents with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune the molecule's activity. For instance, in related chalcone (B49325) structures, the introduction of strong EDGs like dimethylamino (-N(CH₃)₂) or methoxy (B1213986) (-OCH₃) groups has been shown to enhance anticancer activity in certain cell lines. nih.govnih.gov Conversely, appending strong EWGs such as a nitro group (-NO₂) would significantly decrease electron density across the molecule. These electronic shifts directly impact the electrophilicity of the carbonyl carbons and the β-carbon of the enone system, which can be critical for interactions with nucleophilic residues (e.g., cysteine, histidine) in target proteins. nih.gov A systematic variation of these substituents is a key strategy for optimizing target affinity and potency.

Substituent (at para-position)Electronic EffectHammett Constant (σp)Hypothesized Impact on Biological Activity
-OCH₃ (Methoxy)Strongly Donating (Resonance)-0.27May increase activity by modulating electron density on the scaffold, potentially enhancing non-covalent interactions.
-CH₃ (Methyl)Weakly Donating (Inductive)-0.17Slight modulation of electronic properties; may primarily influence activity through steric or lipophilic effects.
-H (Hydrogen)Neutral (Reference)0.00Provides a baseline for evaluating the effects of other substituents.
-Cl (Chloro)Withdrawing (Inductive) > Donating (Resonance)+0.23Increases the electrophilicity of the enone system, potentially favoring covalent interactions with target nucleophiles.
-CF₃ (Trifluoromethyl)Strongly Withdrawing (Inductive)+0.54Significantly increases electrophilicity; may enhance potency but could also affect selectivity and toxicity.
-NO₂ (Nitro)Strongly Withdrawing (Inductive & Resonance)+0.78Maximizes the electrophilic character of the core, potentially leading to high reactivity and potent activity.

Steric factors, including the size and position of the aromatic substituents, play a critical role in how the molecule fits into the binding pocket of a biological target. The (E)-configuration of the central double bond and the two flanking carbonyl groups create a relatively planar and rigid core. The dihedral angle between this core and the phenyl rings is crucial for optimal molecular recognition. nih.gov

Substituents at the para-position, as in the parent compound, generally extend along the long axis of the molecule with minimal steric clash. However, moving the chloro substituent to the meta- or ortho-positions would significantly alter the molecule's shape. An ortho-substituent, in particular, can cause significant steric hindrance, potentially forcing the phenyl ring to twist out of planarity with the enone core. libretexts.org This disruption of coplanarity can weaken or prevent effective binding to a planar binding site. The size of the substituent is also a key variable. Replacing chlorine with a smaller fluorine atom or a larger bromine or iodine atom would systematically alter the space occupied by the molecule, which can be used to probe the size and shape of the target's binding site.

SubstituentVan der Waals Radius (Å)Potential Steric Impact
-H (Hydrogen)1.20Minimal steric bulk; serves as a reference.
-F (Fluoro)1.47Slightly larger than hydrogen; often used as a bioisostere for hydrogen with distinct electronic properties.
-OH (Hydroxyl)1.52Moderate size; introduces hydrogen bonding capability which can direct orientation in a binding site.
-CH₃ (Methyl)2.00Introduces significant bulk compared to hydrogen, potentially providing favorable van der Waals contacts or unfavorable steric clashes.
-Cl (Chloro)1.75Offers a balance of size and electronic effects.
-Br (Bromo)1.85Larger than chlorine, useful for probing space in a binding pocket.

Modifications to the But-2-ene-1,4-dione Core

Alterations to the central but-2-ene-1,4-dione linker can fundamentally change the compound's reactivity, geometry, and physicochemical properties.

The α,β-unsaturated ketone moiety is a key feature of the scaffold. This electrophilic system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in biological targets, a mechanism common to many bioactive chalcones. nih.govscienceopen.com

A primary modification is the reduction of the central double bond to yield the saturated analogue, 1,4-bis(4-chlorophenyl)butane-1,4-dione. This transformation has two major consequences:

Loss of Reactivity: The removal of the double bond eliminates the Michael acceptor character, preventing covalent modification of target proteins via this mechanism. Any biological activity of the saturated analogue would have to rely solely on non-covalent interactions.

Conformational Flexibility: The unsaturated core is rigid and helps maintain a defined distance and orientation between the two aromatic rings. In contrast, the saturated butane (B89635) core is highly flexible, allowing the molecule to adopt numerous conformations. This increased flexibility can lead to a loss of binding affinity due to the entropic cost of adopting a specific bioactive conformation.

Scaffold Feature(E)-But-2-ene-1,4-dione (Unsaturated)Butane-1,4-dione (Saturated)
Geometry Rigid, relatively planarFlexible, non-planar conformations
Reactivity Electrophilic (Michael Acceptor)Non-reactive (lacks Michael acceptor)
Potential Mechanism Covalent and/or non-covalent interactionsNon-covalent interactions only
Conformational Profile Restricted; well-defined shapeMultiple low-energy conformations

The two carbonyl groups are critical polar features that often act as hydrogen bond acceptors in ligand-receptor interactions. Modifying these groups through bioisosteric replacement can dramatically alter binding modes and physicochemical properties. nih.govdrughunter.com

Common alterations include:

Conversion to Thiocarbonyls: Replacing the carbonyl oxygen with sulfur using reagents like Lawesson's reagent yields a thiocarbonyl. This change reduces the group's hydrogen bond accepting ability and increases its size and lipophilicity. mdpi.com

Conversion to Oximes or Hydrazones: Reaction of the carbonyls with hydroxylamine (B1172632) or hydrazine (B178648) derivatives produces oximes or hydrazones, respectively. This converts a hydrogen bond acceptor (C=O) into a hydrogen bond donor (-N-OH or -N-NH₂) and introduces additional steric bulk.

Reduction to Alcohols: Reduction of one or both carbonyl groups to hydroxyl groups transforms the functionality from a planar, sp²-hybridized ketone to a tetrahedral, sp³-hybridized secondary alcohol. This introduces a potent hydrogen bond donor, removes a hydrogen bond acceptor, and creates one or two new chiral centers, which can be pivotal for stereospecific interactions with a target.

Synthesis of Chimeric Compounds Incorporating the (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione Scaffold

The this compound framework can serve as a central scaffold for the construction of more complex chimeric or hybrid molecules. This strategy involves linking the core structure to other known pharmacophores to create novel compounds with potentially synergistic or multi-target activities. ekb.egekb.eg

Several conceptual approaches exist for generating such chimeras:

Pharmacophore Conjugation: The core scaffold can be used as a linker to connect two distinct pharmacophores. For example, a known enzyme inhibitor could be attached to one of the phenyl rings, while a moiety that targets a different protein could be attached to the other. This approach aims to create multi-target ligands capable of modulating an entire biological pathway.

Core Annulation: The but-2-ene-1,4-dione core itself can react with dinucleophiles (such as phenylenediamine) to form new, fused heterocyclic systems like quinoxalines, effectively embedding the original scaffold within a larger, more complex chemical entity. arkat-usa.org

These strategies leverage the favorable structural and electronic properties of the core scaffold while expanding its biological targeting capabilities through the rational incorporation of other bioactive motifs.

Ligand Design Principles from SAR Data (In Vitro Focus)

A comprehensive analysis of the currently available scientific literature indicates a significant gap in Structure-Activity Relationship (SAR) studies for this compound and its direct analogs concerning their in vitro biological activities. While the synthesis and crystallographic structure of the parent compound have been documented, detailed investigations into how structural modifications of this specific scaffold influence its biological efficacy are not present in the reviewed literature.

The core structure, a 1,4-diaryl-2-butene-1,4-dione, represents a class of compounds with potential for biological activity. However, systematic derivatization and subsequent in vitro screening to elucidate clear SAR trends for this particular bis(4-chlorophenyl) substituted backbone are yet to be published.

Consequently, it is not possible to formulate ligand design principles based on empirical SAR data. The establishment of such principles would necessitate a series of studies involving the synthesis of analogs with systematic variations in several key structural features, followed by consistent in vitro biological evaluation. Areas for potential future investigation would include:

Aromatic Ring Substitution: Exploration of the effects of varying the position (ortho, meta, para) and nature (electron-donating, electron-withdrawing, lipophilic, hydrophilic) of substituents on the phenyl rings. This would clarify the role of the chloro-substituents in any observed activity and guide the selection of more optimal groups.

Modification of the Butene Linker: Investigating the impact of altering the geometry (Z-isomer), saturation (butane-1,4-dione), or introducing substituents on the double bond of the but-2-ene-1,4-dione core.

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems to probe the importance of the specific aryl moiety for biological interactions.

Without such systematic studies and the corresponding in vitro data, any discussion on ligand design principles for this compound would be purely speculative. The development of a robust SAR model awaits the generation of a focused compound library and its biological evaluation.

Photophysical and Photochemical Properties of E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Absorption and Emission Characteristics

Detailed experimental data on the absorption and emission characteristics of (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione are not extensively available in the public domain. However, based on the behavior of structurally similar α,β-unsaturated carbonyl compounds, it is expected that this molecule exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions correspond to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to a π* antibonding orbital.

Fluorescence Quantum Yields and Lifetimes

Specific fluorescence quantum yields and lifetimes for this compound have not been reported in the available scientific literature. For many α,β-unsaturated ketones, fluorescence is often inefficient due to competing non-radiative decay pathways, such as intersystem crossing to the triplet state and facile E-Z isomerization in the excited state.

Table 8.1: Hypothetical Photophysical Data for this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
HexaneData not availableData not availableData not availableData not available
EthanolData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available

Note: This table is intended to illustrate the type of data relevant to this section. Specific experimental values for this compound are not currently available in published research.

Phosphorescence Properties

Information regarding the phosphorescence properties of this compound is not found in the reviewed literature. Generally, phosphorescence from α,β-unsaturated ketones is weak at room temperature in fluid solutions due to quenching processes. However, it can sometimes be observed at low temperatures in rigid matrices, where collisional deactivation is minimized. The presence of the chlorine atoms, which can promote intersystem crossing via the heavy-atom effect, might enhance the population of the triplet state, potentially leading to observable phosphorescence under appropriate conditions.

Photoisomerization Mechanisms (E-Z Isomerization)

One of the key photochemical processes for compounds containing a carbon-carbon double bond, such as this compound, is E-Z (or trans-cis) isomerization. Upon absorption of light, the molecule is promoted to an excited state where the rotational barrier around the central C=C double bond is significantly reduced. This allows for rotation to occur, leading to the formation of the Z-isomer. The system can then return to the ground state as either the E or Z isomer.

The photoisomerization of chalcones and their analogues, which share the α,β-unsaturated ketone motif, is a well-documented phenomenon. The process can be reversible, with the Z-isomer potentially converting back to the more thermodynamically stable E-isomer either thermally or photochemically. The quantum yield of isomerization is dependent on factors such as the excitation wavelength, solvent, and the nature of the substituents on the aromatic rings.

Photoreactivity and Photodegradation Pathways

Specific studies on the photoreactivity and photodegradation pathways of this compound are limited. However, α,β-unsaturated ketones are known to undergo a variety of photochemical reactions. Besides isomerization, these can include [2+2] cycloadditions, photoreductions, and rearrangements. In the presence of oxygen, photosensitized formation of reactive oxygen species could lead to oxidative degradation of the molecule. The degradation products would likely result from cleavage of the carbon-carbon double bond or modification of the aromatic rings.

Energy Transfer and Electron Transfer Processes

Furthermore, the excited molecule, having both electron-rich (aromatic rings) and electron-poor (carbonyl groups) moieties, could potentially act as either an electron donor or acceptor in photoinduced electron transfer (PET) reactions with other molecules. The likelihood of such processes would depend on the redox potentials of the reaction partners and the solvent polarity.

Advanced Analytical Techniques and Methodological Innovations for E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione Research

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the separation, identification, and quantification of non-volatile and thermally labile compounds like the target dione. The compound is first separated from a mixture using High-Performance Liquid Chromatography (HPLC) based on its polarity. The eluent is then introduced into a mass spectrometer, where the compound is ionized. Techniques like Electrospray Ionization (ESI) are particularly useful. For carbonyl compounds, derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance ionization efficiency and detection sensitivity, particularly in negative ion mode ESI. longdom.org The mass spectrometer provides a mass-to-charge ratio (m/z), confirming the molecular weight of the parent compound and its fragments, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS offers high chromatographic resolution. While the target compound's relatively high molecular weight might pose challenges for standard GC, its analysis is feasible. In this technique, the sample is vaporized and separated in a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries. nist.gov The precision of GC-MS is often expressed as the relative standard deviation (RSD) from replicate analyses. copernicus.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC separation with NMR spectroscopy. This technique provides detailed structural information about the separated compounds in real-time. After separation on an HPLC column, the analyte flows through a specialized NMR flow cell. This allows for the acquisition of proton (¹H) NMR and other NMR spectra of the pure compound directly. scielo.org.za For this compound, LC-¹H NMR would be invaluable for confirming the trans configuration of the double bond by observing the coupling constants of the vinylic protons, which are expected to be around 15 Hz. scielo.org.zadocbrown.info This technique is particularly useful for identifying unknown impurities or metabolites in a sample without the need for off-line isolation.

Advanced Crystallographic Techniques (e.g., Synchrotron Radiation)

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. For a molecule like this compound, this technique can confirm the stereochemistry of the but-2-ene moiety and reveal details about molecular conformation and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. scielo.org.za Analysis of the closely related saturated analogue, 1,4-bis(4-chlorophenyl)butane-1,4-dione, reveals key crystallographic parameters that can be expected to be similar for the unsaturated compound. nih.govresearchgate.net These parameters include the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. nih.govresearchgate.net

Table 1: Illustrative Crystal Data for a Related Dione Compound

ParameterValue (for 1,4-bis(4-chlorophenyl)butane-1,4-dione)
Molecular FormulaC₁₆H₁₂Cl₂O₂
Molecular Weight307.16
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.3663 Å, b = 5.2532 Å, c = 26.1125 Å, β = 95.272°
Volume1415.97 ų

Data sourced from studies on the saturated analogue, 1,4-bis(4-chlorophenyl)butane-1,4-dione. nih.govresearchgate.net

Synchrotron Radiation: For challenging cases, such as very small or weakly diffracting crystals, synchrotron radiation offers significant advantages over conventional X-ray sources. The high brilliance and tunable wavelength of synchrotron X-rays can produce higher-resolution diffraction data from microcrystals, enabling the detailed structural analysis of complex molecules and their assemblies. This advanced capability would be crucial for studying host-guest complexes or protein-ligand interactions involving this compound.

High-Throughput Screening Methodologies for Mechanistic In Vitro Studies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. For this compound and its analogues, which belong to the chalcone (B49325) family, HTS is a key methodology for discovering and optimizing their potential as therapeutic agents. hilarispublisher.com

Mechanistic in vitro studies using HTS can be designed to investigate the compound's effect on specific biological targets, such as enzymes or receptors. For instance, a library of chalcone derivatives can be screened against a particular enzyme, like a kinase or protease, to identify potent inhibitors. hilarispublisher.comnih.gov These assays are typically performed in microtiter plates (96-, 384-, or 1536-well formats) and rely on automated liquid handling and sensitive detection methods (e.g., fluorescence, luminescence, or absorbance) to measure the activity.

The process generally involves:

Assay Development: Creating a robust and sensitive biochemical or cell-based assay that reports on the activity of the target.

Screening: Testing the compound library at one or more concentrations against the target.

Hit Identification: Identifying compounds that show significant activity (i.e., "hits").

Dose-Response Analysis: Re-testing the hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 2: Conceptual Layout for a 96-Well Plate in a High-Throughput Screen

Well TypeContentsPurpose
Sample WellsTarget (e.g., enzyme), substrate, and test compoundTo measure the effect of the compound on target activity
Positive ControlTarget, substrate, and a known inhibitorTo define 100% inhibition
Negative ControlTarget, substrate, and vehicle (e.g., DMSO)To define 0% inhibition (baseline activity)

This systematic approach allows for the efficient evaluation of large numbers of compounds to understand their structure-activity relationships (SAR) and mechanisms of action. nih.govnih.gov

Microfluidic Approaches in Synthesis and Characterization

Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers transformative potential for the synthesis and analysis of chemical compounds. These "lab-on-a-chip" systems provide numerous advantages over traditional batch chemistry, including enhanced heat and mass transfer, precise control over reaction conditions, reduced reagent consumption, and improved safety. wiley.comrsc.org

Microfluidic Synthesis: The synthesis of this compound, likely prepared via a Claisen-Schmidt condensation or similar reaction, can be significantly optimized in a microfluidic reactor. mdpi.com Reagents can be continuously pumped through microchannels, allowing for rapid mixing and precise temperature control. wiley.com This leads to faster reaction times, higher yields, and fewer byproducts compared to conventional methods. researchgate.net

Microfluidic Characterization and Analysis: Microfluidic devices can also be engineered for the rapid analysis and characterization of carbonyl compounds. nih.govmdpi.com For example, a microfluidic chip can be designed to perform on-chip derivatization reactions followed by separation and detection. copernicus.orgwiley.com This integrates multiple analytical steps into a single, automated platform, enabling high-throughput analysis with minimal sample volume. nih.govmdpi.com Such devices demonstrate great potential for rapid water quality testing and analysis of other samples containing trace carbonyl compounds. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for E 1,4 Bis 4 Chlorophenyl but 2 Ene 1,4 Dione

Development of Novel and Sustainable Synthetic Strategies

The synthesis of (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione serves as a foundational step for its further study and application. While it has been synthesized as a precursor for more complex molecules, a dedicated exploration of its synthetic routes is a key area for future research. nih.gov Current methodologies can be expanded by focusing on green chemistry principles to enhance efficiency and reduce environmental impact.

Future research should investigate:

Catalyst Development : Exploring novel catalysts, such as solid-supported catalysts or biocatalysts, could lead to higher yields, reduced reaction times, and easier purification. Methods used for synthesizing related α,β-unsaturated ketones, like various condensation reactions (e.g., Claisen-Schmidt), could be adapted and optimized for this specific compound using modern catalytic systems. nih.govjchemrev.com

Alternative Energy Sources : The use of microwave irradiation or sonication as alternative energy sources could accelerate reaction rates and potentially lead to cleaner reaction profiles compared to conventional heating.

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot synthesis procedures that combine multiple reaction steps. nih.gov

Deeper Mechanistic Exploration of Compound Reactivity

The reactivity of this compound is dictated by its core functional group: the 1,4-enedione moiety [–C(=O)–CH=CH–(C=O)–]. nih.gov This feature makes it a versatile building block. nih.gov A specific reaction pathway involves the reduction of the enedione to yield the saturated 1,4-diketone, which can then undergo a Paal–Knorr reaction to produce furan (B31954) derivatives. nih.gov

Unexplored avenues for reactivity studies include:

Cycloaddition Reactions : Investigating its role as a dienophile in Diels-Alder reactions to construct complex polycyclic systems.

Michael Additions : The electrophilic nature of the double bond makes it a prime candidate for conjugate addition reactions with various nucleophiles, opening pathways to a wide range of functionalized derivatives.

Photochemistry : The α,β-unsaturated system suggests potential for interesting photochemical reactions, such as [2+2] cycloadditions or E/Z isomerization, which could be harnessed for creating molecular switches or photosensitive materials. nih.gov

Advanced Theoretical Modeling for Predictive Molecular Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive lab work. Density Functional Theory (DFT) and other quantum mechanical methods, which have been applied to similar chalcone-related structures, can provide deep insights. researchgate.net

Future theoretical studies could focus on:

Electronic Properties : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its electronic behavior, charge transport capabilities, and suitability for organic electronic applications.

Reaction Mechanisms : Modeling the transition states and energy profiles of potential reactions to understand kinetic and thermodynamic favorability, guiding the design of new synthetic routes.

Spectroscopic Analysis : Predicting spectroscopic signatures (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.

Table 1: Proposed Parameters for Theoretical Investigation

ParameterComputational MethodPredicted Insight
HOMO/LUMO Energy GapDFT (e.g., B3LYP)Electronic excitability, potential semiconductor properties
Molecular Electrostatic PotentialDFTSites of electrophilic/nucleophilic attack, reactivity
Vibrational FrequenciesDFTCorrelation with experimental IR and Raman spectra
NLO PropertiesTime-Dependent DFTPotential for non-linear optical materials

Identification of Novel Molecular Targets and Pathways (In Vitro)

While the broader class of compounds containing α,β-unsaturated carbonyl systems, such as chalcones, is known for a wide spectrum of biological activities including anticancer and antimicrobial properties, the specific biological profile of this compound remains largely unexplored. mdpi.comacs.org This presents a significant opportunity for future research.

A systematic in vitro screening program should be initiated to:

Assess Antiproliferative Activity : Test the compound against a panel of human cancer cell lines to determine if it possesses cytotoxic or cytostatic effects.

Evaluate Antimicrobial Potential : Screen its activity against a range of pathogenic bacteria and fungi to identify any potential for development as an anti-infective agent.

Enzyme Inhibition Assays : Given the reactivity of the enone moiety, the compound could be a candidate for inhibiting specific enzymes through covalent or non-covalent interactions. Future studies could explore its effect on enzymes relevant to disease pathways.

Exploration of Materials Science Applications (e.g., Organic Semiconductors, Dyes, Non-linear Optics)

The multifunctionality and versatility of the 1,4-enedione moiety make it an excellent building block for novel material syntheses. nih.gov The conjugated system spanning the two aromatic rings in this compound suggests significant potential in materials science.

A primary documented application is its use as a precursor to 4,4′-(furan-2,5-diyl)dibenzaldehyde cross-linkers, which are intended for the non-toxic, isocyanate-free synthesis of polyurethanes. nih.gov Further unexplored applications include:

Organic Semiconductors : The molecular structure is analogous to building blocks used in organic electronics. nih.govresearchgate.net Research into its charge transport properties could reveal its potential for use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells.

Non-linear Optics (NLO) : Chalcone-based materials, which share structural similarities, have been investigated for NLO properties due to the conjugation between donor and acceptor groups. bohrium.comresearchgate.net The symmetrical nature and conjugated core of the title compound warrant an investigation into its NLO behavior.

Polymers and Dyes : Its rigid, chromophoric structure makes it a candidate for incorporation into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. bohrium.com

Table 2: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₆H₁₀Cl₂O₂
Molecular Weight305.14 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9455 (3)
b (Å)6.0809 (5)
c (Å)14.6836 (11)
α (°)82.653 (6)
β (°)88.638 (6)
γ (°)84.601 (7)
Volume (ų)347.82 (5)
Z1
Dihedral Angle (Ring/Enedione)16.61 (8)°
Data sourced from Acta Crystallographica Section E. researchgate.net

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The most innovative future directions lie at the intersection of different scientific fields. Research on this compound could merge its potential biological activity with its material properties. For instance, if the compound is found to have antimicrobial properties, it could be incorporated into polymers to create self-sterilizing surfaces for medical devices or food packaging. Similarly, its potential as a fluorescent sensor could be combined with biological targeting to create probes for specific cellular components or processes. Such interdisciplinary projects would maximize the impact of research into this versatile molecule.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione with high stereoselectivity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 4-chlorophenyl precursors. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to favor the (E)-isomer. Catalytic systems, such as ruthenium-based catalysts, may enhance stereochemical control during alkene formation . Post-synthesis, confirm stereochemistry using NMR (e.g., coupling constants for vinyl protons) and X-ray crystallography .

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, ensuring parameters like R-factor (<0.07) and data-to-parameter ratio (>15:1) meet validation standards . For example, the compound’s enedione moiety exhibits near-planarity (torsion angles <5°), and C–Cl⋯Cl interactions (3.4–3.5 Å) stabilize the crystal lattice . Mercury software can visualize packing patterns and void spaces .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR confirms the (E)-configuration via coupling constants (JH-H1216 HzJ_{\text{H-H}} \approx 12–16\ \text{Hz} for trans-vinyl protons). 13C^{13}\text{C} NMR identifies carbonyl signals at ~190 ppm .
  • IR : Strong carbonyl stretches (~1680 cm1^{-1}) and C–Cl vibrations (~750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 374.02 (M+^+) .

Q. How can crystallization conditions be optimized for this compound?

  • Methodological Answer : Use slow evaporation in mixed solvents (e.g., chloroform/hexane) to grow high-quality crystals. Monitor crystal habit using polarized light microscopy. Orthorhombic systems (space group Aba2) with unit cell parameters a=19.065 A˚a = 19.065\ \text{Å}, b=28.668 A˚b = 28.668\ \text{Å}, c=11.880 A˚c = 11.880\ \text{Å} are typical .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals. The HOMO-LUMO gap (~3.5 eV) indicates semiconducting potential. Chlorine substituents lower electron density on the enedione core, enhancing electrophilicity .

Q. How do halogen bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Type I C–Cl⋯Cl interactions (3.4–3.5 Å, angles ~150°) dominate, creating layered structures. Compare with brominated analogs (C–Br⋯Br, Type II) to assess packing efficiency. Mercury’s Materials Module quantifies interaction motifs and packing similarity indices .

Q. What are the challenges in resolving polymorphism for this compound?

  • Methodological Answer : Polymorph screening requires varying solvents (e.g., DMSO vs. ethanol) and cooling rates. DSC identifies polymorphic transitions (endothermic peaks ~180°C). Synchrotron XRD resolves subtle lattice differences, such as variations in dihedral angles between phenyl and enedione groups .

Q. How does the compound’s thermal stability correlate with its molecular structure?

  • Methodological Answer : TGA shows decomposition onset at ~220°C, attributed to cleavage of the enedione moiety. Kinetic stability is enhanced by conjugated π-systems and halogen bonding. Compare with non-chlorinated analogs (lower decomposition temps by ~30°C) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The enedione core acts as a dienophile in Diels-Alder reactions. Palladium-catalyzed coupling at the 4-chlorophenyl groups requires Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2, XPhos ligand). Monitor regioselectivity via LC-MS and in situ IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.